molecular formula C29H26ClN3O2S2 B2572876 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1219145-60-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B2572876
CAS No.: 1219145-60-4
M. Wt: 548.12
InChI Key: FXHUVKFBYFPCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). Structurally, it features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a benzyl substituent at the 6-position and a 4-methoxybenzamide group at the 2-position. The hydrochloride salt enhances aqueous solubility, which is advantageous for pharmacokinetic (PK) properties. This compound belongs to a broader class of APE1 inhibitors developed to sensitize cancer cells to DNA-damaging chemotherapeutics, such as alkylating agents .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S2.ClH/c1-34-21-13-11-20(12-14-21)27(33)31-29-26(28-30-23-9-5-6-10-24(23)35-28)22-15-16-32(18-25(22)36-29)17-19-7-3-2-4-8-19;/h2-14H,15-18H2,1H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUVKFBYFPCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride tuberculosis, suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound tuberculosis, indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the reported anti-tubercular activity of benzothiazole derivatives, it is plausible that this compound affects pathways related to the growth and survival of M. tuberculosis.

Result of Action

The molecular and cellular effects of This compound tuberculosis, suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not detailed in the search results

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Benzo[d]thiazole
  • Thieno[2,3-c]pyridine
  • Methoxybenzamide

Molecular Formula : C34H37ClN4O3S3
Molecular Weight : 681.3 g/mol
CAS Number : 1216424-65-5

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the thieno[2,3-c]pyridine core .
  • Coupling with benzo[d]thiazole and benzamide derivatives .
  • Hydrochloride salt formation for stability and solubility enhancement .

Research indicates that this compound interacts with various biological targets, including:

  • Apurinic/apyrimidinic endonuclease 1 (APE1) : The compound exhibits inhibitory activity against APE1, which is crucial for DNA repair processes. Inhibition of APE1 can potentiate the cytotoxic effects of alkylating agents like temozolomide in cancer cells .

In Vitro Studies

In vitro studies have demonstrated significant biological activities:

  • Cytotoxicity : The compound has shown low micromolar activity against cancer cell lines, enhancing the cytotoxic effects of chemotherapeutic agents .
StudyCell LineIC50 (µM)Effect
HeLa<10Enhanced cytotoxicity with MMS
Various<5Direct inhibition of APE1

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption and distribution characteristics:

  • ADME Profile : Studies suggest good oral bioavailability and brain penetration when administered at doses around 30 mg/kg in mice .

Case Studies

  • Cancer Treatment Synergy : A study evaluated the compound's effect in combination with methylmethane sulfonate (MMS) and temozolomide. Results indicated that the compound significantly increased the accumulation of DNA damage in treated cells, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Preliminary investigations also hint at neuroprotective properties due to its ability to modulate oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other APE1 inhibitors reported in the literature, particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) . Below is a detailed comparison:

Parameter Target Compound Compound 3
6-Position Substituent Benzyl group (aromatic, bulky) Isopropyl group (aliphatic, less bulky)
2-Position Group 4-Methoxybenzamide (aromatic, methoxy enhances polarity) Acetamide (smaller, aliphatic)
Salt Form Hydrochloride (improves solubility) Free base (lower aqueous solubility)
APE1 Inhibition (IC₅₀) Not explicitly reported; hypothesized to be <10 µM based on structural similarity 3–10 µM (purified enzyme assay)
Cellular Activity Likely enhances alkylating agent cytotoxicity (inferred from structural class) Enhances cytotoxicity of methyl methanesulfonate and temozolomide in HeLa cells
Pharmacokinetics Expected improved solubility due to hydrochloride; brain exposure data unreported Good plasma and brain exposure in mice (AUC: 12.3 µg·h/mL in plasma; 8.7 µg·h/g in brain)

Key Findings:

Substituent Effects on Potency and Selectivity: The benzyl group at the 6-position introduces greater steric bulk and aromaticity compared to the isopropyl group in Compound 3. The 4-methoxybenzamide group replaces the simpler acetamide in Compound 3, likely contributing to improved hydrogen bonding or π-π stacking with APE1 residues. The methoxy group may also enhance solubility relative to purely aliphatic substituents.

Compound 3 demonstrated favorable brain penetration in mice, suggesting that the target compound’s benzyl group (which increases lipophilicity) could further enhance central nervous system (CNS) exposure .

Biological Activity :

  • Both compounds inhibit APE1 in the low micromolar range, but the target compound’s structural modifications may confer advantages in cellular assays, such as prolonged target engagement or reduced off-target effects.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Calibrate computational models using experimental data (e.g., Hammett plots for substituent effects). Re-evaluate approximations in DFT (e.g., solvent effects via COSMO-RS). Iterative feedback loops, as in ICReDD’s approach (), integrate failed experiments to refine algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.